7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11112028
InChI: InChI=1S/C21H20O4/c1-13-19(24-12-14-6-8-15(23-2)9-7-14)11-10-17-16-4-3-5-18(16)21(22)25-20(13)17/h6-11H,3-5,12H2,1-2H3
SMILES: CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)OC
Molecular Formula: C21H20O4
Molecular Weight: 336.4 g/mol

7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

VCID: VC11112028

Molecular Formula: C21H20O4

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Description

7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromenes, which are characterized by a fused benzene and pyran ring structure. This compound is notable for its potential applications in pharmacology and organic synthesis due to its unique structural features. The molecular formula of this compound is C21H20O4, and it has a molecular weight of approximately 336.3811 g/mol .

Synthesis and Purification

The synthesis of 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves several steps, including the formation of the cyclopenta[c]chromen core and the introduction of the methoxybenzyl ether substituent. Optimization of these steps can enhance yield and purity, often employing advanced techniques such as chromatography for purification.

Biological Activity and Potential Applications

Research into the biological activity of similar compounds suggests potential pharmacological properties, including antimicrobial and anticancer activities. The compound's interactions with specific molecular targets, such as enzymes and receptors, may mediate these effects. Further studies are necessary to clarify these interactions and their implications for therapeutic use.

Comparison with Related Compounds

Several compounds share structural similarities with 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, including 9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. These compounds differ in their substitution patterns and alkyl chain lengths, which can affect their chemical reactivity and biological activity.

CompoundMolecular FormulaMolecular WeightCAS Number
7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneC21H20O4336.3811 g/mol374766-05-9
9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneNot specifiedApproximately 336.4 g/molNot specified
8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneNot specifiedApproximately 402.5 g/molNot specified
Product Name 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
IUPAC Name 7-[(4-methoxyphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C21H20O4/c1-13-19(24-12-14-6-8-15(23-2)9-7-14)11-10-17-16-4-3-5-18(16)21(22)25-20(13)17/h6-11H,3-5,12H2,1-2H3
Standard InChIKey ZEWOHZKPMUYUJB-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)OC
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)OC
PubChem Compound 854113
Last Modified Apr 15 2024

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336.3803 g/mol